N-2-naphthyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Overview
Description
N-2-naphthyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as NNA, is a chemical compound with potential applications in scientific research. It is a derivative of the isoindoline family of compounds and has been studied for its biochemical and physiological effects.
Mechanism of Action
NNA inhibits the activity of TRPV1 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the influx of calcium ions and the release of neurotransmitters involved in pain sensation.
Biochemical and Physiological Effects:
NNA has been shown to have analgesic effects in animal models of pain. It has also been studied for its potential to modulate other ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in immune cell function. NNA has been shown to inhibit Kv1.3 activity, making it a potential candidate for the development of immunosuppressive drugs.
Advantages and Limitations for Lab Experiments
One advantage of using NNA in lab experiments is its specificity for TRPV1 and Kv1.3 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation is that NNA has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
Future research on NNA could focus on its potential applications in the development of new analgesics and immunosuppressive drugs. Additionally, further studies could investigate the safety and efficacy of NNA in humans, as well as its potential to modulate other ion channels. Finally, the synthesis method could be further optimized to increase yields and purity of the compound.
Scientific Research Applications
NNA has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation, and NNA has been shown to inhibit their activity, making it a potential candidate for the development of new analgesics.
properties
IUPAC Name |
N-naphthalen-2-yl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-18(21-14-6-5-12-3-1-2-4-13(12)9-14)11-22-19(25)16-8-7-15(23(27)28)10-17(16)20(22)26/h1-10H,11H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPUWNUJICHJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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